
Népafenac
Vue d'ensemble
Description
Le népafenac est un médicament anti-inflammatoire non stéroïdien (AINS) principalement utilisé en ophtalmologie. Il est généralement administré sous forme de gouttes oculaires pour traiter la douleur et l'inflammation associées à la chirurgie de la cataracte. Le this compound est un promédicament, ce qui signifie qu'il est converti en sa forme active, l'amfénac, dans l'organisme. Cette conversion se produit après que le composé a pénétré la cornée .
Applications De Recherche Scientifique
Postoperative Pain and Inflammation Management
Nepafenac is widely recognized for its effectiveness in managing postoperative pain and inflammation associated with cataract surgery. Clinical studies have demonstrated its superiority over placebo in reducing ocular pain and inflammation.
Clinical Efficacy
- A study comparing nepafenac 0.1% to placebo showed a cure rate of 76.3% for those treated with nepafenac versus 59.2% for placebo at Day 14 post-surgery (p = 0.0241) .
- Another study reported a cure rate of 71.4% in the nepafenac group compared to 28.6% in the placebo group on Day 14, with an ocular pain-free rate of 96.2% for nepafenac versus 67.6% for placebo .
Data Table: Cure Rates Post-Surgery
Treatment | Day 1 Cure Rate | Day 3 Cure Rate | Day 7 Cure Rate | Day 14 Cure Rate |
---|---|---|---|---|
Nepafenac (0.1%) | 1.9% | 21.0% | 50.5% | 71.4% |
Placebo | 1.9% | 15.2% | 19.0% | 28.6% |
P-value | - | <0.0001 | <0.0001 | - |
Ocular Neovascularization Treatment
Research has indicated that nepafenac may also be effective in treating ocular neovascularization, a condition characterized by the growth of new blood vessels in the eye, which can lead to vision loss.
Case Study Findings
In murine models, topical application of nepafenac significantly reduced choroidal neovascularization compared to vehicle-treated controls, suggesting its potential role as a therapeutic agent for conditions like age-related macular degeneration .
Allergic Reactions and Safety Profile
While generally well-tolerated, there are documented cases of allergic reactions associated with nepafenac use.
Notable Cases
- A case study reported a patient developing allergic contact dermatitis after using nepafenac eye drops, highlighting the importance of monitoring for adverse effects even with topical medications .
- Another case involved a patient experiencing allergic urticaria following the use of nepafenac, marking it as a rare but significant side effect that necessitates caution when prescribing .
Future Research Directions
Ongoing studies are exploring higher concentrations of nepafenac (e.g., 0.3%) to evaluate their efficacy compared to existing formulations . Additionally, research into the use of nepafenac in other ocular conditions continues to expand its potential applications beyond postoperative care.
Mécanisme D'action
Target of Action
Nepafenac primarily targets Prostaglandin G/H synthase 1 and 2, also known as COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
Nepafenac is a prodrug, which means it is inactive until it is metabolized into its active form, amfenac . After penetrating the cornea, nepafenac undergoes rapid bioactivation to amfenac . Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that uniformly inhibits the activity of COX-1 and COX-2 . This inhibition reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by nepafenac is the cyclooxygenase (COX) pathway. By inhibiting COX-1 and COX-2, nepafenac reduces the production of prostaglandins, which are key mediators of inflammation and pain . This can help to alleviate symptoms associated with conditions like postoperative ocular inflammation.
Pharmacokinetics
Nepafenac rapidly crosses the cornea, doing so six times faster than diclofenac in vitro . Following ocular administration, low but quantifiable plasma concentrations of nepafenac and amfenac were observed in the majority of subjects 2 and 3 hours post-dose, respectively . The mean steady-state Cmax for nepafenac and for amfenac were 0.310 ± 0.104 ng/ml and 0.422 ± 0.121 ng/ml, respectively . Amfenac, the active metabolite of nepafenac, has high affinity toward serum albumin proteins .
Result of Action
The primary molecular and cellular effects of nepafenac’s action are the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn reduces the signaling for inflammation and pain. Preliminary cellular uptake tests have shown enhanced penetration of nepafenac into human corneal epithelial cells (HCECs) when encapsulated in nanostructured lipid carriers .
Analyse Biochimique
Biochemical Properties
Nepafenac is an anti-inflammatory prodrug which is converted to amfenac by intraocular hydrolases This conversion allows Nepafenac to exert its anti-inflammatory effects
Cellular Effects
Nepafenac influences cell function by reducing inflammation, including corneal edema and iritis (aqueous cells and flare), following cataract surgery . It may also inhibit the development of inflammation when used preoperatively
Molecular Mechanism
The molecular mechanism of Nepafenac involves its conversion to amfenac by intraocular hydrolases Amfenac then exerts its anti-inflammatory effects
Metabolic Pathways
The metabolic pathways that Nepafenac is involved in include its conversion to amfenac by intraocular hydrolases
Méthodes De Préparation
Le népafenac est synthétisé par un processus en plusieurs étapes. Une méthode courante consiste à traiter la 2-aminobenzophénone avec le 2-(méthylthio)acétamide en présence de chlorure de sulfuryle pour former le 2-(2-amino-3-benzoylphényl)-2-(méthylthio)acétamide. Cet intermédiaire est ensuite réduit à l'aide de nickel de Raney pour donner du this compound . Les méthodes de production industrielle impliquent souvent des étapes similaires, mais sont optimisées pour la fabrication à grande échelle, assurant une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Le népafenac subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans certaines conditions, ce qui conduit à la formation de produits de dégradation.
Réduction : La réduction des intermédiaires au cours de sa synthèse est une étape cruciale.
Hydrolyse : Le this compound est stable en conditions acides et photolytiques, mais se dégrade en conditions d'hydrolyse oxydative et basique
Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de sulfuryle, le nickel de Raney et divers solvants tels que le dichlorométhane et l'alcool isopropylique. Les principaux produits formés dépendent des conditions de réaction spécifiques, mais incluent généralement le this compound et ses impuretés associées.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est étudié pour sa stabilité et ses voies de dégradation dans diverses conditions.
Biologie : La recherche se concentre sur ses effets sur les processus cellulaires et sa conversion en amfénac.
Médecine : Le this compound est largement utilisé pour gérer la douleur et l'inflammation postopératoires dans la chirurgie de la cataracte.
Industrie : L'industrie pharmaceutique utilise le this compound dans la formulation de gouttes oculaires, en optimisant sa délivrance et son efficacité
Mécanisme d'action
Le this compound exerce ses effets en inhibant les enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2. Après avoir pénétré la cornée, le this compound est rapidement converti en amfénac par les hydrolases des tissus oculaires. L'amfénac inhibe ensuite les enzymes COX, réduisant la production de prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur .
Comparaison Avec Des Composés Similaires
Le népafenac est souvent comparé à d'autres AINS utilisés en ophtalmologie, tels que le bromfénac et le diclofénac. Bien que tous ces composés inhibent les enzymes COX, la nature unique du promédicament du this compound permet une meilleure pénétration cornéenne et une délivrance ciblée. Le bromfénac et le diclofénac sont également efficaces, mais peuvent différer dans leurs profils pharmacocinétiques et d'effets secondaires .
Composés similaires
- Bromfénac
- Diclofénac
- Kétoprofène
La capacité du this compound à se convertir rapidement en sa forme active et ses fortes propriétés anti-inflammatoires en font une option précieuse dans les traitements ophtalmiques.
Activité Biologique
Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology to manage pain and inflammation associated with cataract surgery. As a prodrug, it is converted in vivo to its active metabolite, amfenac, which exerts potent anti-inflammatory effects. This article delves into the biological activity of nepafenac, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Pharmacokinetics
Nepafenac is characterized by its rapid penetration through ocular tissues, particularly the cornea, where it is bioactivated to amfenac. Studies have demonstrated that nepafenac crosses the cornea six times faster than diclofenac, enhancing its therapeutic potential in ocular applications . The pharmacokinetics of nepafenac and amfenac following topical administration reveal low plasma concentrations, with mean steady-state maximum concentrations (Cmax) of 0.310 ± 0.104 ng/ml for nepafenac and 0.422 ± 0.121 ng/ml for amfenac .
Table 1: Pharmacokinetic Parameters of Nepafenac
Parameter | Nepafenac | Amfenac |
---|---|---|
Cmax (ng/ml) | 0.310 ± 0.104 | 0.422 ± 0.121 |
Bioactivation | Rapid | - |
Ocular Penetration Rate | 6 times faster than diclofenac | - |
Nepafenac acts primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. It has been shown to be a mixed inhibitor of these enzymes, with IC50 values of 64 μM for nepafenac and significantly lower values for amfenac at 0.25 μM . This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Biotransformation
Upon administration, nepafenac undergoes hydrolysis in ocular tissues, particularly in the iris/ciliary body and retina/choroid, converting it to amfenac . The hydrolysis rates vary across different tissues; for instance, the highest rate was observed in rabbit retina/choroid at 6 nmol/min/mg .
Clinical Efficacy
Nepafenac has demonstrated significant efficacy in reducing post-operative inflammation and pain following cataract surgery. In various studies, topical administration has resulted in up to an 89% inhibition of prostaglandin synthesis in the iris/ciliary body . Furthermore, nepafenac has shown effectiveness in inhibiting choroidal neovascularization in animal models .
Case Study: Efficacy in Retinal Angiogenesis
A study investigating the effects of nepafenac on retinal angiogenesis found that both nepafenac and its active metabolite amfenac inhibited oxygen-induced retinopathy (OIR) more effectively than other NSAIDs . This suggests a potential role for nepafenac in treating retinal diseases characterized by abnormal blood vessel growth.
Safety Profile
While nepafenac is generally well-tolerated, some adverse effects have been reported, including ocular discomfort and transient burning sensations upon instillation. Notably, long-term carcinogenicity studies have not been conducted; however, reproductive toxicity studies indicate that high doses may be maternally toxic in animal models .
Propriétés
IUPAC Name |
2-(2-amino-3-benzoylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFAQIPZVLVERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048638 | |
Record name | Nepafenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nepafenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nepafenac is a prodrug. After penetrating the cornea, nepafenac undergoes rapid bioactivation to amfenac, which is a potent NSAID that uniformly inhibits the COX1 and COX2 activity. | |
Record name | Nepafenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06802 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
78281-72-8 | |
Record name | Nepafenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78281-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nepafenac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nepafenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06802 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nepafenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-benzoylbenzeneacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEPAFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J9L7J6V8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nepafenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.